molecular formula C15H18N2O B7848380 1-cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide

1-cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide

Cat. No.: B7848380
M. Wt: 242.32 g/mol
InChI Key: WJITXJLRDASTEZ-UHFFFAOYSA-N
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Description

1-Cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyano group, a cyclopentane ring, and a carboxamide group attached to a 3,4-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopentane ring. One common approach is the cyclization of a suitable precursor, such as a diene, under controlled conditions. The cyano group can be introduced through a cyanoation reaction, while the carboxamide group can be formed via amidation of the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry may be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for cyano group introduction.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

1-Cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has shown promise in several scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

  • Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzymatic reactions to altering signal transduction processes.

Comparison with Similar Compounds

1-Cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide can be compared to other similar compounds, such as:

  • 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide: Similar structure but with an aminomethyl group instead of a cyano group.

  • 1-cyano-N-(2,5-dimethylphenyl)pyrrolo(2,1-a)isoquinoline-3-carboxamide: Contains a pyrroloisoquinoline core instead of a cyclopentane ring.

These compounds may exhibit different biological activities and properties due to variations in their molecular structures.

Properties

IUPAC Name

1-cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-5-6-13(9-12(11)2)17-14(18)15(10-16)7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJITXJLRDASTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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